molecular formula C11H22ClN B12041246 2-(Methylamino)isocamphane hydrochloride

2-(Methylamino)isocamphane hydrochloride

Cat. No.: B12041246
M. Wt: 203.75 g/mol
InChI Key: PKVZBNCYEICAQP-CIISUUNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mecamylamine hydrochloride can be synthesized through the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of mecamylamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mecamylamine hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. Common reactions include:

    N-Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.

    Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions:

    N-Alkylation: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Acylation: Acyl chlorides or anhydrides, base (e.g., pyridine), solvent (e.g., dichloromethane).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    Hexamethonium: Another ganglionic blocker used for hypertension.

    Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.

Comparison:

Mecamylamine hydrochloride is unique due to its ability to cross the blood-brain barrier and its wide range of applications in both research and clinical settings.

Biological Activity

2-(Methylamino)isocamphane hydrochloride, also known as a derivative of isocamphane, has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation. This article explores the compound's biological activity, including its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1217547-45-9
  • Molecular Formula : C10H17ClN

This compound primarily acts as an antagonist of nicotinic acetylcholine receptors. Research indicates that it can modulate dopamine release in the brain, which is critical for understanding its effects on neuropsychiatric conditions. The compound's interaction with nAChRs suggests a role in both reward pathways and withdrawal symptoms associated with nicotine dependence.

Table 1: Summary of Biological Activities

Activity TypeDescription
Nicotinic Receptor Antagonism Inhibits the action of acetylcholine at nAChRs, affecting dopamine release.
Dopamine Modulation Alters dopamine levels in the striatum, influencing reward and addiction.
Potential Therapeutic Uses May be useful in treating nicotine addiction and related disorders.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Nicotine Withdrawal Studies : In animal models, this compound has been shown to influence behaviors associated with nicotine withdrawal. For instance, it effectively blocked conditioned place preference (CPP) for nicotine, indicating its potential to mitigate withdrawal symptoms .
  • Dopaminergic Activity : The compound's ability to modulate dopaminergic activity has been documented through various assays. For example, intracerebroventricular administration of this compound resulted in significant alterations in locomotor activities without affecting overall activity levels, suggesting a specific action on reward-related pathways .

Case Study: Nicotine Dependence Model

In a study assessing the impact of this compound on nicotine-dependent mice:

  • Mice treated with varying doses exhibited significant changes in behavior indicative of reduced nicotine-seeking behavior.
  • The highest dose (6 pmol) effectively blocked CPP without inducing significant side effects .

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary data suggest that while it interacts with nAChRs, it does not produce severe adverse effects at therapeutic doses. However, further studies are necessary to fully characterize its toxicity and safety margins.

Properties

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1

InChI Key

PKVZBNCYEICAQP-CIISUUNXSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C.Cl

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl

Origin of Product

United States

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